4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The sulfonamide group is linked to a 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety, which introduces a heterocyclic system with a ketone functionality.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-14(2)10-11-24-20-8-5-17(13-16(20)4-9-21(24)25)23-28(26,27)18-6-7-19(22)15(3)12-18/h5-8,12-14,23H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHQKWDLGXVKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares key features with other sulfonamide-based heterocycles, including:
- Fluorine Substitution: The 4-fluoro group on the benzene ring enhances electronegativity and may influence binding affinity or metabolic stability compared to non-fluorinated analogues.
- Isopentyl Chain : The branched alkyl chain may increase lipophilicity relative to straight-chain or cyclic substituents, impacting membrane permeability .
Key Analogues from Literature
Table 1: Comparative Analysis of Sulfonamide Derivatives
Mechanistic Insights from Lumping Strategies
The lumping strategy groups compounds with analogous functional groups (e.g., sulfonamides, fluorinated aromatics) to predict shared properties. For example:
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